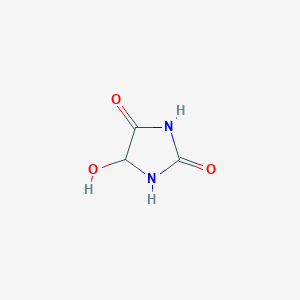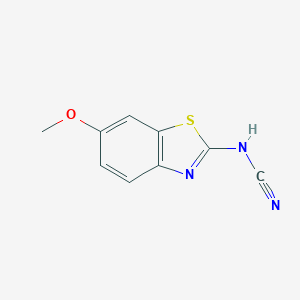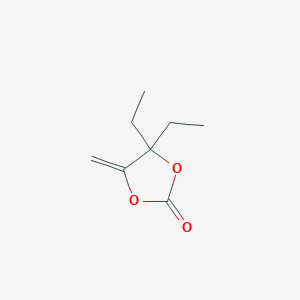
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile oxidant that can be used in a variety of chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
作用机制
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The mechanism of action involves the formation of an intermediate compound, which then reacts with the substrate molecule to form the oxidized product. The reaction is typically carried out in the presence of a solvent and a catalyst.
生化和生理效应
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can cause skin irritation and may be toxic if ingested or inhaled. It is important to handle 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one with caution and to use appropriate safety precautions when working with it.
实验室实验的优点和局限性
One of the major advantages of using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one in lab experiments is its high selectivity and efficiency as an oxidant. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can selectively oxidize certain functional groups without affecting others, which makes it a useful tool in organic synthesis. However, 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one is also highly reactive and can be difficult to handle. It is important to use appropriate safety precautions when working with 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
未来方向
There are many potential future directions for research on 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one. One area of interest is the development of new synthetic methods using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one as an oxidant. Another area of interest is the study of the biochemical and physiological effects of 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, particularly its potential toxicity. Finally, there is potential for the development of new applications for 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, such as in the synthesis of new pharmaceuticals or agrochemicals.
合成方法
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can be synthesized through a two-step process. The first step involves the reaction of diethyl malonate with paraformaldehyde in the presence of a Lewis acid catalyst to form 4,4-diethyl-5-hydroxymethylene-1,3-dioxolane-2-one. The second step involves the oxidation of the intermediate compound with Oxone® or potassium permanganate to form 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
科学研究应用
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has been widely used in scientific research as an oxidant in organic synthesis. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has also been used in the oxidation of alcohols to aldehydes and ketones, which is an important step in the synthesis of many organic compounds.
属性
CAS 编号 |
111835-62-2 |
|---|---|
产品名称 |
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |
InChI 键 |
HAVHQVKVFDVVAK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=C)OC(=O)O1)CC |
规范 SMILES |
CCC1(C(=C)OC(=O)O1)CC |
同义词 |
1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



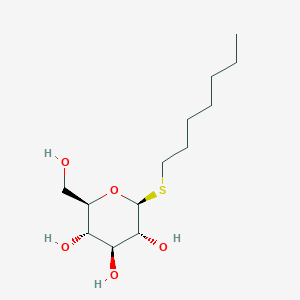

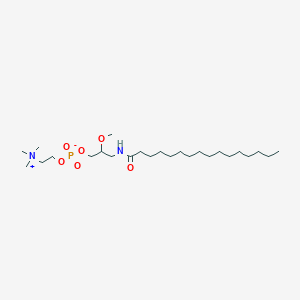
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
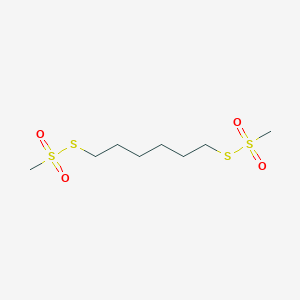
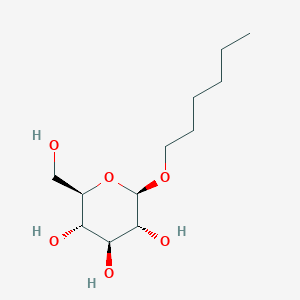
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
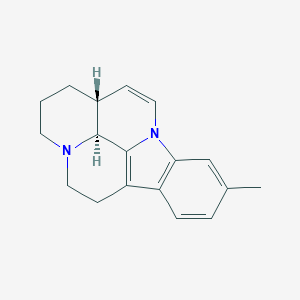
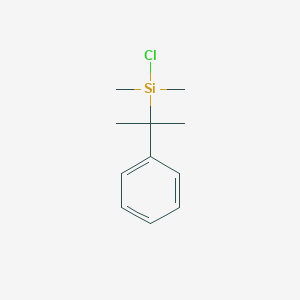
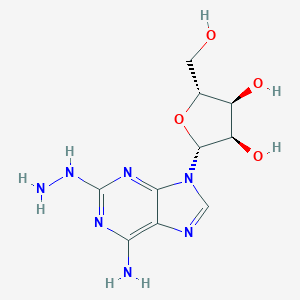
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)

